molecular formula C11H8FNO B071939 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 169036-71-9

1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B071939
M. Wt: 189.19 g/mol
InChI Key: JDANDWLVCIKGCA-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

Potassium permanganate (30.1 g) and sodium hydroxide (15.3 g) were added to a solution of dimethylformamide (380 ml) and pyridine (300 ml), and 1-(4-fluorophenyl)-2-formylpyrrole (30 g) was further added thereto under ice-cooling with stirring. The mixture was warmed to room temperature and stirred further for 3 h. The reaction mixture was filtrated and the filtrate was neutralized with hydrochloric acid. The precipitated crystals were recrystallized from hydrous ethanol to give 1-(4-fluorophenyl)pyrrole-2-carboxylic acid (20 g), melting point 195–196° C.
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[OH-].[Na+].CN(C)C=[O:12].[F:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH:25]=[CH:24][CH:23]=[C:22]2[CH:26]=[O:27])=[CH:17][CH:16]=1>N1C=CC=CC=1>[F:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH:25]=[CH:24][CH:23]=[C:22]2[C:26]([OH:12])=[O:27])=[CH:17][CH:16]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
30.1 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
15.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
380 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
30 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C(=CC=C1)C=O
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added
TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
STIRRING
Type
STIRRING
Details
stirred further for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were recrystallized from hydrous ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.